2-(2-methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound that features both methoxyphenoxy and methylsulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-methoxyphenol with 2-(methylsulfanyl)phenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
2-Methoxybenzeneacetic acid: Known for its use in organic synthesis.
2-[2-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol: Another compound with a methylsulfanylphenyl group.
Uniqueness
2-(2-Methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its combination of methoxyphenoxy and methylsulfanylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3S/c1-19-13-8-4-5-9-14(13)20-11-16(18)17-12-7-3-6-10-15(12)21-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
KFBRDZBRAPUKKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
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